molecular formula C26H29N3O5S2 B2524987 4-(N,N-dipropylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide CAS No. 921569-71-3

4-(N,N-dipropylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2524987
CAS No.: 921569-71-3
M. Wt: 527.65
InChI Key: VAAXFLMEVRZTJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-dipropylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H29N3O5S2 and its molecular weight is 527.65. The purity is usually 95%.
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Scientific Research Applications

Structural Characteristics and Binding Properties

The compound 4-(N,N-dipropylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide belongs to a class of chemicals that interact with the DNA minor groove. Similar compounds, like Hoechst 33258, have been widely used as fluorescent DNA stains due to their strong binding to the minor groove of double-stranded B-DNA, specifically at AT-rich sequences. The structural characteristics of these compounds facilitate their penetration into cells, making them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, derivatives of these compounds have been utilized as radioprotectors and topoisomerase inhibitors, highlighting their potential in drug design and molecular studies related to DNA sequence recognition and binding (Issar & Kakkar, 2013).

Biochemical Applications and Antioxidant Capacity

Compounds related to this compound have been examined for their antioxidant capacities, particularly in assays like the ABTS/potassium persulfate decolorization assay. The understanding of reaction pathways in such assays is crucial for assessing the antioxidant capacity of compounds. The interaction of antioxidants with radicals like ABTS•+ is complex and varies depending on the nature of the antioxidant, which may form coupling adducts or undergo oxidation without coupling. These reactions and their products are significant for the interpretation and application of these assays in evaluating the antioxidant capacity of various compounds, including those related to this compound (Ilyasov et al., 2020).

Medicinal Chemistry and Therapeutic Potential

The benzothiazole structure, a key component of this compound, is a versatile scaffold in pharmaceutical applications. Benzothiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties. Specific benzothiazole-based compounds are in clinical use for treating various diseases. The structural simplicity and ease of synthesis of benzothiazole derivatives allow for the development of chemical libraries potentially leading to new drug discoveries. The significance of the benzothiazole nucleus in drug discovery, especially for anticancer treatments, underscores the therapeutic potential of compounds like this compound (Kamal et al., 2015).

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h7-13,16-17H,4-6,14-15H2,1-3H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAXFLMEVRZTJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.